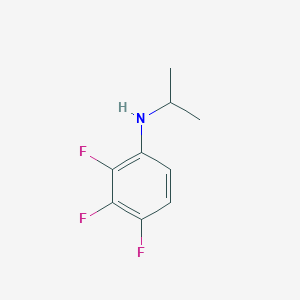

2,3,4-trifluoro-N-isopropylaniline

Beschreibung

2,3,4-Trifluoro-N-isopropylaniline (C₉H₉F₃N) is a fluorinated secondary amine featuring a benzene ring substituted with three fluorine atoms at positions 2, 3, and 4, and an isopropyl group attached to the nitrogen atom. This compound is part of a broader class of halogenated aniline derivatives, which are valued for their electron-withdrawing substituents and applications in agrochemicals, pharmaceuticals, and materials science.

Eigenschaften

Molekularformel |

C9H10F3N |

|---|---|

Molekulargewicht |

189.18 g/mol |

IUPAC-Name |

2,3,4-trifluoro-N-propan-2-ylaniline |

InChI |

InChI=1S/C9H10F3N/c1-5(2)13-7-4-3-6(10)8(11)9(7)12/h3-5,13H,1-2H3 |

InChI-Schlüssel |

NZAUVXCUULSKDI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NC1=C(C(=C(C=C1)F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reductive Alkylation with Palladium or Platinum Catalysts

A common method involves the hydrogenation of 2,3,4-trifluoronitrobenzene in the presence of isopropylating agents. For example, CN103553934A describes a one-pot reductive alkylation using 2,2-propanal dimethyl acetal as the isopropyl source, Pd/C or Pt/C (0.2–5 wt%) as a catalyst, and sulfonic/carboxylic acids (e.g., acetic acid) as promoters. The reaction proceeds under hydrogen pressure (5–20 bar) at 30–130°C, yielding 91–98% product.

Reaction Conditions:

Optimization of Transition Metal Catalysts

The choice of catalyst significantly impacts efficiency. Platinum-based catalysts (Pt/C) often outperform palladium in terms of yield and reaction time. For instance, CN103553934A reports a 98% yield using Pt/C at 70–80°C, while Pd/C requires higher temperatures (120–130°C) for comparable results.

Nucleophilic Substitution via Alkylation

Direct Alkylation of 2,3,4-Trifluoroaniline

US4436936A outlines a method where 2,3,4-trifluoroaniline reacts with isopropyl bromide or iodide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF). The reaction follows an SN2 mechanism, with yields reaching 75–85% after 12–24 hours at 80–100°C.

Key Parameters:

Phase-Transfer Catalysis

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems. A study in CN102993027A achieved 88% yield by employing NaOH (aq.) and toluene with 18-crown-6 as the catalyst.

Reductive Amination of Fluorinated Ketones

Ketone Reduction with Sodium Cyanoborohydride

PMC8855370 details the reductive amination of 2,3,4-trifluoroacetophenone with isopropylamine using NaBH₃CN in methanol. The reaction proceeds at room temperature, affording 70–80% yield after 12 hours.

Reaction Scheme:

Conditions:

Hydrogenation of Imine Intermediates

An alternative approach involves forming the imine intermediate (from 2,3,4-trifluoroaniline and acetone) followed by hydrogenation over Raney Ni. This method achieves 65–75% yield but requires stringent moisture control.

High-Pressure Amination of Fluorinated Arenes

Ammonia-Free Synthesis

CN104961638A and CN103497111A describe high-pressure (20–50 bar) reactions of 1,2,3,4-tetrafluorobenzene with isopropylamine at 180–250°C. Copper powder or Pd/C catalyzes the substitution of fluorine with the isopropylamino group, yielding 85–91% product.

Optimized Protocol:

-

Substrate: 1,2,3,4-Tetrafluorobenzene

-

Amine: Isopropylamine (2–5 equivalents)

-

Catalyst: Cu powder (0.1–1 mol%)

-

Solvent: Propylene glycol

-

Temperature: 200°C

-

Pressure: 30 bar

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Pressure | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, Pt/C | 30–130°C | 5–20 bar | 91–98% | High yield, one-pot synthesis | Requires H₂ equipment |

| Nucleophilic Substitution | K₂CO₃/NaH | 80–100°C | Ambient | 75–85% | Simple setup | Moderate yields, byproduct formation |

| Reductive Amination | NaBH₃CN | 25°C | Ambient | 70–80% | Mild conditions | Cost of borohydride reagents |

| High-Pressure Amination | Cu powder | 180–250°C | 30 bar | 85–91% | Scalable for industry | Energy-intensive, specialized equipment |

Mechanistic Insights and Side Reactions

-

Catalytic Hydrogenation: The Pd/C-mediated reduction of nitro groups generates reactive intermediates that undergo nucleophilic attack by the isopropyl donor.

-

Nucleophilic Substitution: Fluorine displacement by isopropylamine proceeds via a Meisenheimer complex, with steric hindrance from trifluoromethyl groups slowing the reaction.

-

Reductive Amination: Imine formation is rate-limiting, with NaBH₃CN selectively reducing the C=N bond without affecting fluorine substituents.

Industrial-Scale Considerations

-

Cost Efficiency: Catalytic hydrogenation (Method 1) is preferred for large-scale production due to high yields and recyclable catalysts.

-

Environmental Impact: High-pressure amination (Method 4) generates minimal waste but requires significant energy input.

-

Purity Control: Column chromatography or distillation (bp 92°C at 6.4 kPa) is used to achieve >99.5% purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4-trifluoro-N-isopropylaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2,3,4-trifluoro-N-isopropylaniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals, agrochemicals, and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,3,4-trifluoro-N-isopropylaniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins. The isopropyl group can also influence the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 2,3,4-trifluoro-N-isopropylaniline and related compounds:

Key Observations :

- Substituent Effects: The trifluoro substitution pattern in this compound creates strong electron-withdrawing effects, reducing aromatic ring reactivity compared to nitro (NO₂) or trifluoromethyl (CF₃) substituents in other analogs .

- Applications : While trifluralin derivatives are established herbicides , the target compound’s fluorinated structure suggests utility in specialty chemicals, though direct evidence is lacking.

Physicochemical Properties

- Solubility : Fluorine substituents increase lipophilicity, enhancing solubility in organic solvents. The isopropyl group may further improve solubility compared to smaller alkyl chains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,4-trifluoro-N-isopropylaniline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of 2,3,4-trifluoroaniline with isopropyl halides (e.g., isopropyl bromide) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Key Considerations :

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may complicate purification.

- Steric hindrance : The isopropyl group reduces reaction efficiency compared to smaller alkyl substituents. Adjust stoichiometry (1.2–1.5 eq alkylating agent) to compensate .

- Yield optimization : Typical yields range from 45–65%; inert atmosphere (N₂/Ar) minimizes oxidative byproducts .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar derivatives?

- Analytical Protocol :

- ¹⁹F NMR : Distinct fluorine chemical shifts due to ortho/para fluorines (δ −110 to −140 ppm) and electronic effects from the isopropyl group .

- ¹H NMR : Protons on the isopropyl group appear as a septet (δ ~3.5–4.0 ppm) and a doublet (δ ~1.2–1.4 ppm) .

- IR : Stretching vibrations for C-F (1200–1100 cm⁻¹) and N-H (3450–3350 cm⁻¹) confirm substitution patterns .

Advanced Research Questions

Q. What computational methods (DFT, MD) predict the electronic effects of fluorine substitution on the reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. Fluorine’s electron-withdrawing effect lowers HOMO energy, reducing reactivity in SNAr reactions .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to model reaction pathways .

- Validation : Compare computed vs. experimental Hammett substituent constants (σₚ) for fluorinated anilines .

Q. How do contradictory solubility data (e.g., in DMSO vs. ethanol) impact formulation strategies for biological assays?

- Resolution Strategy :

- Solubility Testing : Use shake-flask method with UV-Vis quantification.

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| DMSO | 55.2 ± 2.1 |

| Ethanol | 12.7 ± 0.8 |

- Contradiction Source : Discrepancies arise from solvent polarity and hydrogen-bonding capacity. Pre-dissolve in DMSO for in vitro assays, but ensure final DMSO concentration ≤1% to avoid cytotoxicity .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor in cancer research?

- Hypothesis : The trifluoromethyl and isopropyl groups enhance hydrophobic interactions with ATP-binding pockets (e.g., EGFR kinase).

- Experimental Design :

- Docking Studies : Use AutoDock Vina to model binding affinities.

- Enzymatic Assays : Measure IC₅₀ values against kinase panels (e.g., KinomeScan) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature (e.g., 78–82°C vs. 85°C)?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.